2-Methoxy-6-(1-phenylethenyl)aniline
Description
2-Methoxy-6-(1-phenylethenyl)aniline is an aromatic amine derivative featuring a methoxy (-OCH₃) group at the 2-position and a styryl (1-phenylethenyl, -CH=CH-C₆H₅) group at the 6-position of the aniline ring. The styryl group introduces π-conjugation and steric bulk, while the methoxy group modulates electron density via resonance and inductive effects.
Properties
CAS No. |
189252-16-2 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-methoxy-6-(1-phenylethenyl)aniline |
InChI |
InChI=1S/C15H15NO/c1-11(12-7-4-3-5-8-12)13-9-6-10-14(17-2)15(13)16/h3-10H,1,16H2,2H3 |
InChI Key |
HXNXXASBORWFDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1N)C(=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(1-phenylethenyl)aniline can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated aniline derivative in the presence of a palladium catalyst.
Heck Reaction: This method involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(1-phenylethenyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy and phenylethenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aniline derivatives.
Scientific Research Applications
2-Methoxy-6-(1-phenylethenyl)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(1-phenylethenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with certain signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Aniline (C₆H₅NH₂): The parent compound without substituents.
2-Methoxy-6-(methylsulfanyl)aniline (C₈H₁₁NOS): Features methoxy and methylsulfanyl (-S-CH₃) groups at positions 2 and 6, respectively.
2,4,6-Tribromoaniline (C₆H₄Br₃NH₂): A halogenated derivative with bromine substituents.
Physicochemical Properties
Table 1: Comparative Properties
*Predicted values for this compound are inferred from substituent effects.
Key Observations:
- Basicity :
- Aniline (pKa ~4.6) is a weak base due to resonance stabilization of the conjugate acid. Substituents in this compound reduce basicity further. The methoxy group donates electrons via resonance but withdraws inductively, while the styryl group (electron-withdrawing via conjugation) decreases electron density on the amine. This results in a predicted pKa closer to 2-Methoxy-6-(methylsulfanyl)aniline (3.52), which has stronger electron-withdrawing groups .
- Boiling Point and Solubility :
- The styryl group in this compound increases molecular weight and π-π stacking interactions, leading to a higher boiling point compared to aniline and methylsulfanyl derivatives. However, steric hindrance may reduce solubility in polar solvents.
Reactivity and Functionalization
- Electrophilic Substitution :
- In aniline, the -NH₂ group directs electrophiles to the para and ortho positions. For this compound, the methoxy group at position 2 further directs substitution to position 4 (relative to the amine), while the bulky styryl group at position 6 sterically hinders adjacent positions. This contrasts with 2-Methoxy-6-(methylsulfanyl)aniline, where the methylsulfanyl group (a weaker director) may permit substitution at position 4 or 5 .
- Nucleophilic Reactivity :
- The amine group in this compound is less nucleophilic than in aniline due to reduced basicity. This property is critical in reactions like acylation or sulfonation, where steric and electronic effects compete .
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